molecular formula C6H4BrClN2O B1280506 5-Bromo-2-chloronicotinamide CAS No. 75291-85-9

5-Bromo-2-chloronicotinamide

Cat. No.: B1280506
CAS No.: 75291-85-9
M. Wt: 235.46 g/mol
InChI Key: NFUOTGWWIKJNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloronicotinamide: is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinamide ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloronicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method starts with 2-chloronicotinamide , which undergoes bromination using bromine in the presence of a catalyst . The reaction conditions are generally mild, and the process yields a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: Require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Often use palladium catalysts and ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-chloronicotinamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating diverse chemical entities.

Biology

The compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics.

Medicine

In medicine, this compound has been studied for its enzyme inhibition properties. It has been shown to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism, making it a potential candidate for developing new antifolate drugs for treating diseases like cancer.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloronicotinamide involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase disrupts folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of tumor growth and the proliferation of cancer cells . Additionally, its antimicrobial activity is believed to result from its ability to interfere with essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine-3-carboxamide
  • 5-Bromo-2-chloronicotinic acid
  • 2-Chloro-5-bromopyridine

Uniqueness

Compared to similar compounds, 5-Bromo-2-chloronicotinamide stands out due to its dual halogenation, which imparts unique reactivity and versatility. This dual halogenation allows for a broader range of chemical modifications and applications, making it a more valuable intermediate in various synthetic processes .

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUOTGWWIKJNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504939
Record name 5-Bromo-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75291-85-9
Record name 5-Bromo-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium 5-bromo-2-chloronicotinate (229 mg, 0.798 mmol) was suspended in CH2Cl2 (7.9 mL). Oxalyl chloride (0.084 ml, 0.957 mmol) was added followed by DMF (0.002 mL, 0.080 mmol) and the reaction mixture was stirred at 23° C. for 1 h. The solvent was removed by evaporation and the intermediate residue was dried under vacuum for 90 minutes. The crude acid chloride was suspended in CH3CN (7.9 mL) and NH3 (7M in MeOH, 0.125 mL, 0.877 mmol) was added and the reaction mixture was stirred at ambient temperature for 16 h. The solvent was removed by evaporation and the residue was partitioned between EtOAc (20 mL) and H2O (20 mL). The EtOAc layer was removed and the aqueous layer was extracted with EtOAc (3×25 mL). The combined organics were washed with brine, dried over MgSO4 and concentrated. The resulting solid was triturated with cold CH2Cl2 to provide the desired product as a tan powder (80.5 mg, 43%). 1H NMR (CDCl3) δ 6.08 (s, 1H), 6.66 (s, 1H), 8.36 (d, 1H, J=2.54 Hz), 8.54 (d, 1H, J=2.54 Hz).
Name
Sodium 5-bromo-2-chloronicotinate
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
0.084 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.002 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.125 mL
Type
reactant
Reaction Step Four
Quantity
7.9 mL
Type
solvent
Reaction Step Five
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloronicotinamide
Reactant of Route 2
5-Bromo-2-chloronicotinamide
Reactant of Route 3
5-Bromo-2-chloronicotinamide
Reactant of Route 4
5-Bromo-2-chloronicotinamide
Reactant of Route 5
5-Bromo-2-chloronicotinamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloronicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.